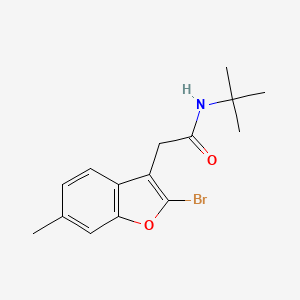![molecular formula C17H15ClN2O2 B5436770 2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5436770.png)
2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds structurally related to 2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide, involves several chemical strategies. Techniques such as copper(ii)-mediated amidation of phenylacetic acids have been developed to synthesize N-aryl substituted benzamides, providing a complementary tool for the synthesis of secondary benzamides (Deng, Huang, & Liu, 2018). Additionally, cobalt-catalyzed carbonylative synthesis methods have been employed to create phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, utilizing benzene-1,3,5-triyl triformate (TFBen) as a CO source, achieving moderate to excellent yields (Fu, Ying, & Wu, 2019).
Molecular Structure Analysis
X-ray diffraction techniques have been extensively used to characterize the crystal and molecular structures of benzamide derivatives. Studies have determined the crystal structures of various benzamide compounds, revealing details about their molecular geometry, conformation, and intermolecular interactions. For instance, analysis of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides and related compounds has provided insights into their molecular conformations and hydrogen bonding patterns (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including cyclizations and complexation with metal ions. For example, the mass spectrometry-induced cyclization of protonated N-[2-(benzoyloxy)phenyl]-benzamide has been observed, which mirrors a solution-phase reaction by eliminating a molecule of benzoic acid and forming protonated 2-phenylbenzoxazole (Moolayil, George, Srinivas, Swamy, Russell, Giblin, & Gross, 2006).
Propriétés
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-14-7-3-1-5-12(14)16(21)20-15-8-4-2-6-13(15)17(22)19-11-9-10-11/h1-8,11H,9-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSPLXWQFUEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5436689.png)
![N'-{2-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5436697.png)

![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5436711.png)
![(3S*,5R*)-1-(cyclopropylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436713.png)
![1-{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5436729.png)
![4-(1H-pyrrolo[2,3-b]pyridin-4-yl)furo[3,2-c]pyridine](/img/structure/B5436734.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5436744.png)
![N-{1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5436745.png)
![6-(3-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5436753.png)
![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5436766.png)
![ethyl 2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5436772.png)
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5436781.png)
![4-benzyl-5-[1-(4-methoxy-2-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5436785.png)